
Nostocyclopeptide A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nostocyclopeptide A2 is a cyclic peptide.
Applications De Recherche Scientifique
Nostocyclopeptide A2 exhibits significant biological activities, primarily as an inhibitor of the 20S proteasome and as a potential anticancer agent.
Inhibition of 20S Proteasome:
- This compound has been shown to selectively inhibit the trypsin-like activity of the 20S proteasome, a critical proteolytic complex involved in cellular protein degradation and regulation. This inhibition is relevant in the context of various diseases, including cancer, where proteasome dysfunction is often observed .
Cytotoxicity Against Cancer Cell Lines:
- Research indicates that this compound demonstrates cytotoxic effects against human cancer cell lines, including colorectal adenocarcinoma (LoVo) and nasopharyngeal carcinoma (KB). The reported IC50 values are approximately 1 μM, highlighting its potential as a therapeutic agent .
Antitoxic Properties:
- This compound acts as an antitoxin by inhibiting the transport of harmful substances such as microcystin-LR and nodularin into hepatocytes. This is achieved through blocking organic anion transporters OATP1B1 and OATP1B3, which are often overexpressed in cancer cells .
Structural Characteristics
This compound is characterized by its unique cyclic structure, which includes an imino linkage between amino acid residues. Its structural attributes contribute to its biological activity:
Attribute | Description |
---|---|
Composition | Seven amino acids including modified phenylalanine and tyrosine |
Structural Features | Cyclic heptapeptide with an imino linkage |
Biosynthetic Pathway | Produced via nonribosomal peptide synthesis in Nostoc species |
Case Studies
Several studies have documented the applications of this compound in various contexts:
Case Study 1: Anticancer Activity
- In vitro studies demonstrated that this compound significantly reduces cell viability in LoVo and KB cell lines. The mechanism involves apoptosis induction through proteasome inhibition, making it a candidate for further development as an anticancer drug .
Case Study 2: Toxin Inhibition
Propriétés
Formule moléculaire |
C40H54N8O9 |
---|---|
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
3-[(3S,6S,9R,15S,18S,21S,23S)-18-benzyl-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide |
InChI |
InChI=1S/C40H54N8O9/c1-4-24(3)35-39(56)46-31(22-49)40(57)48-21-23(2)16-32(48)38(55)44-27(17-25-8-6-5-7-9-25)19-42-30(18-26-10-12-28(50)13-11-26)36(53)43-20-34(52)45-29(37(54)47-35)14-15-33(41)51/h5-13,19,23-24,27,29-32,35,49-50H,4,14-18,20-22H2,1-3H3,(H2,41,51)(H,43,53)(H,44,55)(H,45,52)(H,46,56)(H,47,54)/t23-,24-,27-,29+,30-,31-,32-,35-/m0/s1 |
Clé InChI |
OYHPNVXZUBWKJE-BZDICHPASA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |
Synonymes |
nostocyclopeptide A2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.